molecular formula C7H8N2O B1177461 Nartograstim CAS No. 134088-74-7

Nartograstim

カタログ番号 B1177461
CAS番号: 134088-74-7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nartograstim is a medicine used for improving the white blood cell count in patients receiving chemotherapy, who underwent bone marrow transplant or patients with congenital neutropenia . It is a recombinant variant of human granulocyte colony-stimulating factor (G-CSF) that presents amino acid changes in specific positions when compared to the wild-type form, which potentially increase its activity and stability .


Synthesis Analysis

This compound has been produced in Escherichia coli as inclusion bodies (IB) and presents higher stability and biological activity than the wild type of human G-CSF because of its mutations . A production process of this compound in a 10-L bioreactor using auto-induction or chemically defined medium has been developed .


Molecular Structure Analysis

The structure of this compound is composed predominantly by alpha-helix . This is in accordance with previously obtained data .

作用機序

Nartograstim works by stimulating the production of white blood cells in the body, which can be reduced due to chemotherapy or bone marrow transplant .

Safety and Hazards

Nartograstim may cause severe allergic reactions and injection site reactions . In case of any such reactions, treatment should be discontinued and appropriate medical therapy should be instituted immediately . It is not recommended for use in pregnant women unless absolutely necessary .

将来の方向性

The results from the development of the production process of Nartograstim will allow the planning of large-scale production of this mutant version of hG-CSF (this compound), as a potential new biosimilar in the market . This could potentially lead to more accessible and cost-effective treatments for patients with low white blood cell counts due to chemotherapy or bone marrow transplant .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Nartograstim involves the modification of the amino acid sequence of granulocyte colony-stimulating factor (G-CSF) to produce a recombinant protein with enhanced biological activity.", "Starting Materials": [ "E. coli bacterial cells containing a plasmid vector with the gene encoding G-CSF", "Culture media for bacterial growth", "Buffers for protein purification" ], "Reaction": [ "1. Expression of the G-CSF gene in E. coli bacterial cells", "2. Harvesting of bacterial cells and lysis to release the recombinant protein", "3. Purification of the protein using chromatography techniques", "4. Chemical modification of the protein to introduce additional amino acids and improve biological activity", "5. Final purification and formulation of the modified protein as Nartograstim" ] }

CAS番号

134088-74-7

分子式

C7H8N2O

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。